![molecular formula C10H11BrO3 B6341272 Ethyl 4-bromo-2-methoxybenzoate CAS No. 1214366-76-3](/img/structure/B6341272.png)
Ethyl 4-bromo-2-methoxybenzoate
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Overview
Description
Synthesis Analysis
While specific synthesis methods for “Ethyl 4-bromo-2-methoxybenzoate” were not found, a related compound, “Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate”, has been synthesized and characterized . The synthesis of this compound involved crystallization in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit .
Scientific Research Applications
Synthesis and Organic Chemistry Applications
Ethyl 4-bromo-2-methoxybenzoate serves as a key intermediate in the synthesis of complex molecules. For instance, it has been used in the synthesis of [1,2,3]Triazolo[1,5-a]quinoline derivatives, highlighting its role in constructing nitrogen-containing heterocycles (Pokhodylo & Obushak, 2019). Moreover, it contributes to the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, demonstrating its importance in developing pharmaceutical intermediates (Wang Yu, 2008).
Molecular Structure and Supramolecular Chemistry
The compound has been investigated for its supramolecular interactions, particularly in the crystal structures of anisole derivatives. Research has shown the influence of bromo substituents on molecular stacking and π-π interactions, underscoring the compound's utility in studying non-covalent interactions within crystal engineering (Nestler, Schwarzer, & Gruber, 2018).
Material Science and Polymer Chemistry
In the realm of materials science, ethyl 4-bromo-2-methoxybenzoate's derivatives have been incorporated into nanocomposites. The functionalization of multiwalled carbon nanotubes (MWNTs) with derivatives of this compound, for example, facilitates the synthesis of MWNT/poly(ethylene terephthalate) (PET) nanocomposites, demonstrating the compound's role in enhancing material properties (Lee et al., 2005).
Antimicrobial and Antioxidant Properties
Additionally, ethyl 4-bromo-2-methoxybenzoate and its derivatives have been studied for their biological activities. Certain derivatives have shown antimicrobial and antioxidant properties, suggesting potential applications in developing new therapeutic agents (Raghavendra et al., 2016; Li et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 4-bromo-2-methoxybenzoate is a complex organic compoundIt’s important to note that the identification of a compound’s primary targets is a complex process that involves extensive biochemical and pharmacological research .
Mode of Action
The mode of action of Ethyl 4-bromo-2-methoxybenzoate is currently unknown. The interaction of a compound with its targets can result in a variety of changes, including the activation or inhibition of enzymatic activity, alteration of cell signaling pathways, or modulation of cellular processes .
Biochemical Pathways
It’s worth noting that many organic compounds can interact with multiple targets and thus influence numerous biochemical pathways .
Pharmacokinetics
These properties are crucial for understanding a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
These effects can range from changes in gene expression and cellular metabolism to alterations in cell growth and survival .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact a compound’s stability and its interactions with its targets . .
properties
IUPAC Name |
ethyl 4-bromo-2-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-3-14-10(12)8-5-4-7(11)6-9(8)13-2/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJFCXXSVUJWAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methoxybenzoic acid ethyl ester |
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